molecular formula C9H14S B128382 Thiophene, 3-ethyl-2-isopropyl CAS No. 147871-79-2

Thiophene, 3-ethyl-2-isopropyl

Cat. No.: B128382
CAS No.: 147871-79-2
M. Wt: 154.27 g/mol
InChI Key: HONRDROYMONIRN-UHFFFAOYSA-N
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Description

Significance of Alkyl-Substituted Thiophenes in Heterocyclic Chemistry

Alkyl-substituted thiophenes are a class of heterocyclic compounds that hold considerable importance in various scientific domains. The thiophene (B33073) ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a vital structural motif in numerous pharmacologically active molecules and advanced materials. wikipedia.orgnih.govumsl.edu The introduction of alkyl substituents onto the thiophene core can significantly influence the molecule's electronic properties, solubility, and steric profile. quimicaorganica.orgnih.gov These modifications are crucial in the fields of medicinal chemistry, where thiophene derivatives are integral to the development of new therapeutic agents, and in materials science, where they are used in the creation of organic semiconductors and conductive polymers. wikipedia.orgnih.govumsl.edu The tailored placement of alkyl groups allows for the fine-tuning of a compound's physical and biological characteristics.

Historical Context of Thiophene Functionalization Methodologies

The journey of thiophene chemistry began with its discovery by Victor Meyer in 1883 as a contaminant in benzene (B151609) derived from coal tar. thieme-connect.comwikipedia.org Early methods for the synthesis and functionalization of the thiophene ring laid the groundwork for the complex heterocyclic chemistry practiced today. Foundational synthetic routes, such as the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, have been instrumental. wikipedia.orgorganic-chemistry.org Another classic approach is the Hinsberg synthesis. derpharmachemica.com

Over the decades, the toolbox for thiophene functionalization has expanded significantly. The Gewald aminothiophene synthesis, developed in the 1960s, provides a versatile method for preparing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which allow for the precise and efficient introduction of a wide array of substituents onto the thiophene nucleus. smolecule.com These advancements have enabled the synthesis of increasingly complex and functionally diverse thiophene derivatives.

Research Objectives for Thiophene, 3-ethyl-2-isopropyl: A Focused Chemical Investigation

While the broader class of alkyl-substituted thiophenes is well-documented, the specific compound This compound remains a subject with limited dedicated research in publicly accessible literature. A focused chemical investigation into this molecule would aim to fill this knowledge gap. Key objectives of such research would include:

Development of a reliable synthetic route: Establishing an efficient and scalable method for the synthesis of 3-ethyl-2-isopropylthiophene is a primary goal. This would likely involve exploring the alkylation of pre-functionalized thiophenes, such as 3-ethylthiophene (B160659) or 2-isopropylthiophene.

Comprehensive characterization: A thorough analysis of the compound's physicochemical properties is necessary. This includes the experimental determination of its boiling point, melting point, density, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Exploration of reactivity: Investigating the chemical reactivity of the substituted thiophene ring would provide insights into its potential as a building block for more complex molecules. This could involve studying its behavior in electrophilic substitution and metalation reactions.

The following table summarizes the currently available computed data for this compound, highlighting the need for experimental verification.

PropertyValueSource
IUPAC Name 3-ethyl-2-propan-2-ylthiophenePubChem nih.gov
Molecular Formula C₉H₁₄SPubChem nih.gov
Molecular Weight 154.27 g/mol PubChem nih.gov
CAS Number 147871-79-2PubChem nih.gov
Topological Polar Surface Area 28.2 ŲPubChem nih.gov
Complexity 149PubChem nih.gov
Kovats Retention Index (Standard non-polar) 1117NIST Mass Spectrometry Data Center nih.gov

This data is computed and has not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147871-79-2

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

3-ethyl-2-propan-2-ylthiophene

InChI

InChI=1S/C9H14S/c1-4-8-5-6-10-9(8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

HONRDROYMONIRN-UHFFFAOYSA-N

SMILES

CCC1=C(SC=C1)C(C)C

Canonical SMILES

CCC1=C(SC=C1)C(C)C

Synonyms

Thiophene, 3-ethyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for Thiophene, 3 Ethyl 2 Isopropyl and Its Regioisomers

De Novo Synthetic Routes to the Thiophene (B33073) Core Bearing Alkyl Substituents

The direct formation of the thiophene ring, or de novo synthesis, provides a powerful means to introduce desired substitution patterns from acyclic precursors. Several classical and modern methods can be adapted to incorporate ethyl and isopropyl groups at the desired positions.

Cyclization Reactions for Direct Thiophene Ring Formation with Ethyl and Isopropyl Moieties

Traditional cyclization reactions remain a cornerstone for the synthesis of substituted thiophenes. Methods like the Paal-Knorr, Fiesselmann, and Gewald syntheses can be tailored to produce 2,3-dialkylthiophenes.

The Paal-Knorr thiophene synthesis , for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. researchgate.netwikipedia.org To synthesize 3-ethyl-2-isopropylthiophene, a suitable 1,4-dicarbonyl precursor such as 3-ethyl-2-isopropyl-1,4-dicarbonyl would be required. The reaction proceeds by condensation with reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.org

The Fiesselmann thiophene synthesis offers another versatile route, typically involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters. By selecting appropriately substituted starting materials, it is possible to construct the 2,3-dialkylthiophene core.

The Gewald synthesis is a multi-component reaction that yields highly substituted 2-aminothiophenes, which can potentially be deaminated and further modified to achieve the target structure. mdpi.comwikipedia.org This method involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. mdpi.comwikipedia.org

Table 1: Overview of Cyclization Reactions for 2,3-Dialkylthiophenes
Reaction NameKey ReactantsSulfur SourceGeneral Conditions
Paal-Knorr Synthesis1,4-Dicarbonyl compoundPhosphorus pentasulfide, Lawesson's reagentHeating in an inert solvent (e.g., toluene, xylene)
Fiesselmann Synthesisβ-keto ester and thioglycolic acid derivativeInternal (from thioglycolic acid derivative)Base-catalyzed condensation (e.g., sodium ethoxide in ethanol)
Gewald SynthesisKetone, active methylene nitrileElemental Sulfur (S₈)Base-catalyzed (e.g., morpholine, triethylamine), often in a polar solvent (e.g., ethanol, DMF)

Multi-Component Reactions for Substituted Thiophene Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and simplifying synthetic procedures. nih.gov The Gewald reaction is a prime example of an MCR that can be adapted for the synthesis of polysubstituted thiophenes. researchgate.netmdpi.comwikipedia.org For the synthesis of a tetrasubstituted thiophene bearing ethyl and isopropyl groups, one could envision a reaction between an appropriately substituted ketone (such as 3-methyl-2-pentanone (B1360105) to introduce the ethyl and a methyl group which could be a precursor to the isopropyl group), an active methylene compound, and elemental sulfur. The strategic selection of starting materials is crucial for achieving the desired substitution pattern on the thiophene ring.

Post-Synthetic Functionalization Strategies for Thiophene, 3-ethyl-2-isopropyl

Once the 3-ethyl-2-isopropylthiophene core is assembled, its properties can be further modified through various functionalization reactions. The existing alkyl groups on the thiophene ring direct the position of subsequent electrophilic substitutions. In 2,3-dialkylthiophenes, the electron-donating nature of the alkyl groups activates the ring towards electrophilic attack, primarily at the C5 position, which is sterically more accessible than the C4 position.

Alkylation and Acylation Protocols on this compound Derivatives

Friedel-Crafts alkylation and acylation are fundamental reactions for introducing alkyl and acyl groups onto aromatic rings. stackexchange.com For 3-ethyl-2-isopropylthiophene, acylation is generally more synthetically useful than alkylation due to the propensity of alkylation to undergo polyalkylation and carbocation rearrangements.

The acylation of 2,3-dialkylthiophenes typically occurs at the C5 position. The reaction is carried out using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). The regioselectivity is governed by the superior stabilization of the positive charge in the intermediate sigma complex when the electrophile attacks the C5 position. stackexchange.comechemi.com

Table 2: Predicted Regioselectivity of Friedel-Crafts Acylation on 3-Ethyl-2-isopropylthiophene
ReactantCatalystPredicted Major Product
Acetyl chloride (CH₃COCl)AlCl₃1-(5-(3-ethyl-2-isopropylthiophen-2-yl))ethan-1-one
Propionyl chloride (CH₃CH₂COCl)SnCl₄1-(5-(3-ethyl-2-isopropylthiophen-2-yl))propan-1-one
Acetic anhydride ((CH₃CO)₂O)BF₃·OEt₂1-(5-(3-ethyl-2-isopropylthiophen-2-yl))ethan-1-one

Halogenation and Nitration Studies on the this compound Ring

Halogenation of thiophenes can be achieved with various reagents. For bromination, N-bromosuccinimide (NBS) is a mild and selective reagent that typically brominates the most reactive position. For 3-ethyl-2-isopropylthiophene, this would be the C5 position. Direct bromination with Br₂ can also be used, often in a solvent like acetic acid.

Nitration of thiophenes requires milder conditions than for benzene (B151609) due to the higher reactivity of the thiophene ring. semanticscholar.org A common nitrating agent is a mixture of nitric acid and acetic anhydride. As with other electrophilic substitutions on this scaffold, the nitro group is expected to be introduced predominantly at the C5 position.

Sulfonation Methodologies for Substituted Thiophenes

Sulfonation of thiophenes is readily accomplished, often using concentrated sulfuric acid or chlorosulfonic acid. chemithon.com The reaction is an electrophilic aromatic substitution where the electrophile is SO₃ or a related species. For 3-ethyl-2-isopropylthiophene, the sulfonation is predicted to occur at the C5 position, yielding 3-ethyl-2-isopropylthiophene-5-sulfonic acid. The reaction conditions can be controlled to favor monosulfonation.

Catalytic Approaches for Alkyl Moiety Introduction and Functionalization

Modern organic synthesis has increasingly relied on catalytic methods to achieve efficient and selective formation of carbon-carbon bonds. These approaches offer significant advantages over classical methods, including milder reaction conditions, higher functional group tolerance, and greater atom economy. The following sections detail key catalytic strategies applicable to the synthesis of alkyl-substituted thiophenes.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and have been widely applied to the synthesis of substituted thiophenes. mdpi.com The Suzuki-Miyaura coupling, in particular, has proven to be a versatile method for the introduction of alkyl and aryl groups onto the thiophene ring. youtube.comsemanticscholar.org

The general mechanism of the Suzuki-Miyaura reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 3-ethyl-2-isopropylthiophene, a plausible Suzuki-Miyaura approach would involve the coupling of a suitably substituted bromothiophene with an appropriate organoboron reagent. For instance, 2-bromo-3-ethylthiophene (B1283317) could be coupled with isopropylboronic acid or its corresponding pinacol (B44631) ester. Conversely, 3-bromo-2-isopropylthiophene could be reacted with ethylboronic acid.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Palladium(II) acetate (B1210297) in combination with bulky, electron-rich phosphine (B1218219) ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) has been shown to be effective for the Suzuki-Miyaura coupling of bromothiophenes with cyclopropylboronic acid, achieving good to excellent yields with low catalyst loading. mdpi.com This catalytic system could likely be adapted for the introduction of ethyl and isopropyl groups.

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. While less direct for the synthesis of saturated alkyl chains like ethyl and isopropyl, it can be a valuable tool for introducing vinyl groups that can be subsequently hydrogenated. For example, a halothiophene could be coupled with propene or isobutylene, followed by reduction to yield the desired alkyl-substituted thiophene. A modified Heck mechanism has been proposed for the palladium-catalyzed polymerization of 2-bromo-3-octylthiophene, suggesting its applicability in forming C-C bonds at the thiophene core. researchgate.net

Reactant 1Reactant 2Catalyst SystemPotential Product
2-Bromo-3-ethylthiopheneIsopropylboronic acidPd(OAc)₂ / SPhos3-Ethyl-2-isopropylthiophene
3-Bromo-2-isopropylthiopheneEthylboronic acidPd(dppf)Cl₂3-Ethyl-2-isopropylthiophene
2,3-DibromothiopheneStepwise coupling with ethylboronic acid and isopropylboronic acidVarious Pd catalysts3-Ethyl-2-isopropylthiophene

Platinum catalysts are known to efficiently promote the cycloisomerization of enynes and polyenes, offering atom-economical routes to complex cyclic structures. nih.govnih.gov While the direct synthesis of thiophenes via platinum-catalyzed cycloisomerization is less common than palladium-catalyzed cross-coupling, it represents a potential, albeit challenging, avenue for the construction of the thiophene ring itself with the desired substitution pattern.

The general principle of platinum-catalyzed cycloisomerization involves the activation of an alkyne or alkene by a cationic platinum species, followed by intramolecular attack of a nucleophile. In the context of thiophene synthesis, this would require a sulfur-containing acyclic precursor that could undergo cyclization. For instance, a suitably designed enyne substrate with a tethered sulfur nucleophile could potentially cyclize in the presence of a platinum catalyst to form a substituted dihydrothiophene, which could then be aromatized to the corresponding thiophene.

Substrate TypeCatalystGeneral TransformationApplicability to Target
Sulfur-tethered enynePtCl₂ or other Pt(II) complexesIntramolecular cyclizationPotential for de novo synthesis of the substituted thiophene ring
Polyenes with sulfur incorporationPt(II) pincer complexesCascade cyclizationConceivable for constructing fused thiophene systems or complex thiophene-containing polycycles

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds, including thiophenes. nih.gov This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, thereby reducing the number of synthetic steps and waste generation.

Palladium catalysts are commonly employed for the direct arylation of thiophenes, and methodologies for direct alkylation are also being developed. The regioselectivity of C-H activation on the thiophene ring is a key challenge, as the C2 and C5 positions are generally more reactive than the C3 and C4 positions. However, the use of directing groups or carefully chosen reaction conditions can allow for functionalization at the less reactive positions.

For the synthesis of 3-ethyl-2-isopropylthiophene, a sequential C-H activation/alkylation strategy could be envisioned. Starting with a mono-substituted thiophene, such as 2-isopropylthiophene or 3-ethylthiophene (B160659), the second alkyl group could be introduced via a directed or non-directed C-H activation. For example, a directing group at the 2-position could facilitate C-H activation and subsequent ethylation at the C3 position. Alternatively, recent advances in understanding the mechanism of C-H activation on thiophenes may allow for the development of catalysts that favor functionalization at specific positions without the need for a directing group.

While direct C-H alkylation of thiophenes is still a developing field, the potential benefits in terms of synthetic efficiency make it an attractive area of research for the preparation of compounds like 3-ethyl-2-isopropylthiophene.

Starting MaterialReagentCatalyst SystemPotential Transformation
2-IsopropylthiopheneEthyl halide or equivalentPd(OAc)₂ with a suitable ligandDirect C-H ethylation at the C3 position
3-EthylthiopheneIsopropyl halide or equivalentRh or Ru-based catalystsDirect C-H isopropylation at the C2 position
ThiopheneSequential or one-pot alkylationAdvanced catalytic systemsDirect dialkylation to form 3-ethyl-2-isopropylthiophene

Stereochemical Control in the Synthesis of Chiral Alkyl-Substituted Thiophenes

When the substituents on a thiophene ring are such that a stereocenter is created, the control of stereochemistry becomes a critical aspect of the synthesis. In the case of 3-ethyl-2-isopropylthiophene, neither of the alkyl groups themselves are chiral. However, if one of the substituents were, for example, a sec-butyl group, a chiral center would be present. The principles of stereochemical control are therefore relevant for the synthesis of analogues of the target compound.

Asymmetric synthesis of chiral thiophenes can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For instance, a chiral auxiliary attached to the thiophene ring or one of the coupling partners could direct the stereochemical outcome of a cross-coupling reaction. osi.lv

Copper-catalyzed asymmetric cyclization reactions have been developed for the synthesis of other chiral heterocycles, such as piperidines, and similar strategies could potentially be adapted for thiophene synthesis. nih.govresearchgate.netnih.gov The use of a chiral ligand in conjunction with a metal catalyst can create a chiral environment that favors the formation of one enantiomer over the other.

Bio-inspired stereoselective synthesis is another emerging area that could be applied to the synthesis of chiral thiophenes. elsevierpure.com By mimicking enzymatic reaction pathways, it is possible to achieve high levels of stereocontrol in the construction of complex molecules.

While specific methods for the stereoselective synthesis of 2,3-dialkylthiophenes with a chiral center are not extensively documented, the broader field of asymmetric catalysis provides a strong foundation for the development of such methodologies.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Thiophene, 3 Ethyl 2 Isopropyl

Electrophilic Aromatic Substitution Pathways on Thiophene (B33073), 3-ethyl-2-isopropyl

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a reactivity greater than that of benzene (B151609). The presence of activating alkyl groups further enhances this reactivity.

The ethyl and isopropyl groups on the thiophene ring are alkyl groups, which are known to be activating and ortho, para-directing in electrophilic aromatic substitution. This is due to their electron-donating inductive effect and hyperconjugation, which stabilize the positive charge in the arenium ion intermediate. In the case of 3-ethyl-2-isopropylthiophene, the substitution pattern is as follows:

Position 2: Substituted with an isopropyl group.

Position 3: Substituted with an ethyl group.

Position 4: A potential site for substitution, meta to the 2-isopropyl group and ortho to the 3-ethyl group.

Position 5: A potential site for substitution, ortho to the 2-isopropyl group and para to the 3-ethyl group.

The directing effects of the two alkyl groups are reinforcing, both activating the ring for electrophilic attack. The substitution will preferentially occur at the available α-position (position 5), which is electronically favored in thiophenes due to the ability of the sulfur atom to stabilize the adjacent positive charge in the reaction intermediate. The 4-position is less favored due to steric hindrance from the adjacent isopropyl and ethyl groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Thiophene, 3-ethyl-2-isopropyl

Position of Attack Electronic Influence of Substituents Steric Hindrance Predicted Outcome
4 meta to 2-isopropyl, ortho to 3-ethyl High Minor product

Nitration: The nitration of 3-ethyl-2-isopropylthiophene is expected to proceed via the standard electrophilic aromatic substitution mechanism. The active electrophile, the nitronium ion (NO₂⁺), is typically generated from a mixture of concentrated nitric acid and sulfuric acid. byjus.comchemguide.co.uk The reaction mechanism involves the following steps:

Attack of the electron-rich thiophene ring (at the 5-position) on the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation of the intermediate by a weak base (such as HSO₄⁻ or H₂O) to restore aromaticity and yield the 5-nitro-3-ethyl-2-isopropylthiophene product.

Sulfonation: Sulfonation of 3-ethyl-2-isopropylthiophene is also an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which can be used directly or generated from fuming sulfuric acid. masterorganicchemistry.com The mechanism is as follows:

The π-electrons of the thiophene ring attack the sulfur atom of SO₃, leading to the formation of a sigma complex.

A proton is then removed from the carbon bearing the -SO₃H group, and the resulting intermediate is protonated on the oxygen to give the sulfonic acid product, 3-ethyl-2-isopropylthiophene-5-sulfonic acid.

Nucleophilic Substitution Reactions and Their Mechanistic Insights on this compound

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like thiophene. wikipedia.org These reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) on the ring to activate it towards nucleophilic attack. nih.govlibretexts.org The thiophene ring in 3-ethyl-2-isopropylthiophene is substituted with electron-donating alkyl groups, which further deactivate the ring for nucleophilic substitution.

Therefore, 3-ethyl-2-isopropylthiophene is not expected to undergo nucleophilic substitution reactions under standard conditions. For such a reaction to occur, the thiophene ring would need to be modified with potent electron-withdrawing substituents.

Thiophene Ring-Opening Reactions and Subsequent Chemical Transformations

While stable under many conditions, the thiophene ring can be opened under specific chemical environments.

One of the notable methods for thiophene ring-opening involves the use of strong organolithium bases, such as n-butyllithium (n-BuLi). beilstein-journals.orgresearchgate.net The proposed mechanism for the ring-opening of a 2,3-dialkylthiophene like 3-ethyl-2-isopropylthiophene would involve:

Nucleophilic Attack: The organolithium reagent acts as a nucleophile and attacks the sulfur atom of the thiophene ring.

C-S Bond Cleavage: This attack leads to the cleavage of one of the carbon-sulfur bonds, resulting in a ring-opened lithium thiolate intermediate. This intermediate is a substituted butadienylthiolate.

The ring-opened butadienylthiolate intermediate generated from the reaction with an organolithium reagent is a versatile synthon that can be trapped with various electrophiles to yield a range of functionalized products. This process allows for significant chemical transformations starting from the thiophene core.

Table 2: Potential Derivatization of Ring-Opened 3-ethyl-2-isopropylthiophene

Electrophile Resulting Functional Group Potential Product Class
Alkyl halides (R-X) Thioether (-S-R) Alkenyl thioethers
Aldehydes/Ketones (R₂C=O) Hydroxyalkyl sulfide Thio-aldol adducts
Carbon dioxide (CO₂) Thiolocarboxylate (-S-COOH) Alkenyl thiolocarboxylic acids

This derivatization provides a pathway to highly functionalized acyclic compounds from a readily available heterocyclic starting material.

Oxidative and Reductive Transformations of this compound

The thiophene ring, while aromatic, possesses a sulfur atom that is susceptible to oxidative transformations. The oxidation of thiophene derivatives can lead to the formation of thiophene-1-oxides (sulfoxides) and subsequently to thiophene-1,1-dioxides (sulfones). nih.govacs.orgacs.org These transformations significantly alter the electronic properties and reactivity of the thiophene ring.

The oxidation of substituted thiophenes is often achieved using peroxides, such as hydrogen peroxide, frequently in the presence of a catalyst like methyltrioxorhenium(VII). nih.govacs.orgacs.org The rate of the initial oxidation to the sulfoxide (B87167) is generally enhanced by electron-donating substituents on the thiophene ring. nih.govacs.org Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often slower in the presence of electron-donating groups. nih.govacs.org Given the presence of the electron-donating ethyl and isopropyl groups in this compound, a similar reactivity pattern is anticipated.

The thiophene-1-oxide intermediates are generally unstable unless there are bulky substituents at the 2- and 5-positions to provide steric hindrance. nih.gov In the absence of such bulky groups, these intermediates can undergo various reactions, including dimerization. nih.gov The resulting thiophene-1,1-dioxides are more stable and have found utility in various chemical syntheses.

Reductive transformations of the thiophene ring are also possible, leading to either partial or complete saturation of the heterocyclic ring. researchgate.net These reactions can be achieved through methods such as Birch reduction or catalytic hydrogenation. The specific products of reduction will depend on the reagents and reaction conditions employed. For instance, ionic hydrogenation represents another pathway for the reduction of thiophenes.

The expected products from the oxidative and reductive transformations of this compound are summarized in the table below.

TransformationReagent/ConditionExpected Major Product
Oxidation Hydrogen Peroxide / Methyltrioxorhenium(VII)3-ethyl-2-isopropylthiophene-1-oxide
Excess Hydrogen Peroxide / Methyltrioxorhenium(VII)3-ethyl-2-isopropylthiophene-1,1-dioxide
Reduction Birch ReductionDihydrothiophene derivative
Catalytic HydrogenationTetrahydrothiophene derivative (Thiolane)

Radical Reaction Pathways Involving this compound

Radical reactions involving thiophene derivatives can proceed through various pathways, including hydrogen abstraction from the substituent alkyl groups or addition of a radical to the thiophene ring. The specific pathway taken is dependent on the nature of the radical species and the reaction conditions.

In the case of this compound, the presence of ethyl and isopropyl substituents provides sites for hydrogen abstraction, which would lead to the formation of carbon-centered radicals on these alkyl chains. For example, reaction with a hydroxyl radical could lead to the abstraction of a hydrogen atom from the ethyl or isopropyl group. nih.gov

Furthermore, the thiophene ring itself can react with radicals. The cleavage of a carbon-hydrogen bond on the thiophene ring can result in the formation of a thiophenyl radical. aip.org These radical species can then participate in subsequent reactions.

The antioxidant properties of some thiophene derivatives are attributed to their ability to interact with radical species, such as alkylperoxy radicals. researchgate.net This interaction can involve the decomposition of hydroperoxides, a process that can be influenced by the liberation of sulfur dioxide from the thiophene. researchgate.net

The potential radical reaction pathways for this compound are outlined in the table below, showcasing the variety of radical species that can be generated and their potential subsequent reactions.

Reaction TypeInitiating SpeciesIntermediate RadicalPotential Subsequent Reaction
Hydrogen Abstraction Hydroxyl Radical (•OH)Carbon-centered radical on ethyl or isopropyl groupReaction with molecular oxygen to form a peroxyl radical
C-H Bond Cleavage Energy input (e.g., pyrolysis)3-ethyl-2-isopropylthiophenyl radicalDimerization or reaction with other radical species
Radical Addition Alkyl Radical (R•)Adduct with the thiophene ringFurther radical propagation or termination

Advanced Spectroscopic and Structural Characterization of Thiophene, 3 Ethyl 2 Isopropyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals. The two protons on the thiophene (B33073) ring (H-4 and H-5) would appear in the aromatic region (typically 6.5-8.0 ppm), likely as doublets due to coupling with each other. The isopropyl group would produce a septet for its methine proton (-CH) and a doublet for its six equivalent methyl protons (-CH₃). The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying each unique carbon environment. oregonstate.edu For Thiophene, 3-ethyl-2-isopropyl, nine distinct signals are anticipated. The four carbons of the thiophene ring would resonate in the aromatic region (typically 120-150 ppm), with the carbons directly bonded to the alkyl substituents (C-2 and C-3) appearing at lower field (more deshielded) than the unsubstituted carbons (C-4 and C-5). The alkyl carbons would appear in the upfield region of the spectrum.

The following table provides predicted chemical shifts (δ) for this compound, based on data from similar structures and chemical shift theory. libretexts.orgdocbrown.info

Predicted NMR Data for this compound ¹H NMR

Protons Predicted δ (ppm) Multiplicity
H-5 (Thiophene) ~6.9-7.1 Doublet (d)
H-4 (Thiophene) ~6.7-6.9 Doublet (d)
-CH (Isopropyl) ~3.0-3.3 Septet (sept)
-CH₂ (Ethyl) ~2.6-2.8 Quartet (q)
-CH₃ (Isopropyl) ~1.2-1.4 Doublet (d)
-CH₃ (Ethyl) ~1.1-1.3 Triplet (t)
¹³C NMR
Carbons Predicted δ (ppm)
C-2 (Thiophene) ~145-150
C-3 (Thiophene) ~140-145
C-5 (Thiophene) ~125-130
C-4 (Thiophene) ~122-127
-CH (Isopropyl) ~28-33
-CH₂ (Ethyl) ~22-26
-CH₃ (Isopropyl) ~20-24

To confirm the predicted assignments and establish unequivocal connectivity, two-dimensional (2D) NMR experiments are employed. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting:

The H-4 and H-5 protons on the thiophene ring.

The methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

The methine (-CH) and methyl (-CH₃) protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning the signals of protonated carbons. For example, the septet at ~3.1 ppm would show a cross-peak to the carbon signal at ~30 ppm, definitively assigning them as the isopropyl -CH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular skeleton, especially for identifying quaternary (non-protonated) carbons. rsc.org Key HMBC correlations would include:

The isopropyl methine proton (-CH) correlating to the C-2 and C-3 carbons of the thiophene ring, confirming its position.

The ethyl methylene protons (-CH₂) correlating to the C-2 and C-3 carbons, confirming the ethyl group's attachment point.

Protons on the alkyl groups correlating to other carbons within the same alkyl group, further solidifying their assignments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₉H₁₄S. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass for C₉H₁₄S is 154.08162 Da, a value that HRMS can experimentally verify to confirm the compound's elemental composition. nih.gov

Calculated Exact Mass for this compound

Formula Monoisotopic Mass (Da)

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. chemguide.co.ukwikipedia.org The analysis of this fragmentation pattern provides valuable structural information. acs.orgresearchgate.net For this compound (M⁺˙ at m/z 154), the most prominent fragmentation pathways are expected to involve the cleavage of the alkyl side chains.

A primary fragmentation event would be the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group via alpha-cleavage. This process results in a stable, resonance-stabilized cation at m/z 139, which is often the base peak in the spectrum of similar alkyl-substituted aromatic compounds. libretexts.org

Another significant fragmentation would be the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a fragment ion at m/z 125.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Loss
154 [C₉H₁₄S]⁺˙ Molecular Ion (M⁺˙)
139 [M - CH₃]⁺ Methyl Radical (•CH₃)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of crystallographic databases indicates that a specific crystal structure for this compound has not been reported. However, X-ray diffraction studies on other substituted alkylthiophenes and oligothiophenes have provided significant insights into their solid-state packing. rsc.orgresearchgate.netnist.gov These studies show how alkyl side chains influence the packing of the thiophene rings, which can adopt either syn- or anti-conformations relative to each other in larger molecules. rsc.org Should single crystals of this compound be grown, X-ray analysis would reveal the exact conformation of the ethyl and isopropyl groups relative to the planar thiophene ring and detail how the molecules arrange themselves in the crystal lattice.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Below is a representative table of crystallographic data for a substituted thiophene derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.8835
b (Å)14.4041
c (Å)15.231
β (°)94.940
Volume (Å3)1723.2
Z4

Analysis of Bond Lengths, Angles, and Intermolecular Interactions

The geometry of the thiophene ring in derivatives is well-characterized. The C-S bond lengths are typically in the range of 1.71-1.73 Å, while the C=C double bonds are approximately 1.36-1.38 Å, and the C-C single bond is around 1.43-1.45 Å. The internal bond angles of the thiophene ring are also characteristic, with the C-S-C angle being approximately 92-93°, and the other angles ranging from 111° to 113°.

The ethyl and isopropyl substituents on the "this compound" molecule would exhibit standard C-C and C-H bond lengths, around 1.53 Å and 1.09 Å, respectively. The bond angles around the sp³-hybridized carbons of the alkyl groups would be approximately 109.5°. The attachment of these alkyl groups to the thiophene ring is not expected to significantly distort the planarity of the aromatic ring itself.

The following table provides representative bond lengths and angles for a 2,3-disubstituted thiophene derivative based on known structures of similar compounds.

Bond/AngleTypical Length (Å) / Angle (°)
C-S1.72
C=C1.37
C-C (ring)1.44
C-C (alkyl)1.53
C-S-C92.5
C-C=C112.0
S-C=C111.5

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. rsc.org For "this compound," the spectra would be dominated by vibrations associated with the thiophene ring and the ethyl and isopropyl substituents.

The characteristic vibrational modes of the thiophene ring include C-H stretching vibrations typically observed around 3100 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and the C-S stretching modes which are often found at lower wavenumbers, typically between 800 and 600 cm⁻¹. globalresearchonline.netnii.ac.jp The substitution pattern on the thiophene ring influences the exact positions and intensities of these bands.

The ethyl and isopropyl groups will give rise to characteristic alkane-like vibrations. These include C-H stretching modes in the 2850-3000 cm⁻¹ range, C-H bending vibrations around 1460 cm⁻¹ (for CH₂ and CH₃ groups) and 1370-1385 cm⁻¹ (characteristic of the isopropyl group's gem-dimethyl moiety). vscht.cz

While a specific spectrum for "this compound" is not publicly available, the IR spectrum of the closely related 2,3-dimethylthiophene (B3031705) provides a good approximation of the expected vibrational frequencies. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for "this compound" based on data from analogous compounds.

Vibrational ModeExpected Frequency Range (cm-1)Functional Group
C-H Stretch (Aromatic)3120-3080Thiophene Ring
C-H Stretch (Alkyl)2980-2850Ethyl & Isopropyl Groups
C=C Stretch1550-1450Thiophene Ring
CH2/CH3 Bend1470-1440Ethyl & Isopropyl Groups
CH3 Umbrella Mode1385-1370Isopropyl Group
Ring Breathing/C-S Stretch850-650Thiophene Ring

Computational Chemistry and Theoretical Investigations of Thiophene, 3 Ethyl 2 Isopropyl

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods allow for a detailed examination of molecular orbitals, electron density distribution, and the energetic factors that determine stability and aromatic character.

Density Functional Theory (DFT) has become a principal method for quantum-chemical calculations, offering a balance between accuracy and computational cost, making it suitable for studying organic molecules. researchgate.net DFT calculations are used to determine the optimized molecular geometry of 3-ethyl-2-isopropylthiophene by finding the lowest energy arrangement of its atoms.

Table 1: Representative Optimized Geometrical Parameters of 3-ethyl-2-isopropylthiophene (Calculated via DFT) Note: These are typical values based on DFT calculations for substituted thiophenes.

ParameterBond/AngleValue
Bond Lengths C-S~ 1.71 Å
C=C~ 1.35 Å
C-C~ 1.42 Å
C-H (ring)~ 1.08 Å
Bond Angles C-S-C~ 92.5°
C-C-S~ 111.0°
C-C-C~ 112.5°

Thiophene (B33073) is classified as an aromatic compound, though its aromaticity is less pronounced than that of benzene (B151609). wikipedia.org The aromaticity stems from the delocalization of six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom) across the five-membered ring. chemrxiv.org Alkyl groups, such as ethyl and isopropyl, are weak electron-donating groups through an inductive effect. This electron donation increases the electron density within the thiophene ring, which can, in turn, influence its aromaticity and reactivity.

Computational methods are used to quantify aromaticity through various indices. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A value closer to 1 indicates higher aromaticity.

Aromatic Fluctuation Index (FLU): This measures the delocalization of electrons by comparing electron densities between adjacent atoms.

Table 2: Comparison of Aromaticity Indices for Thiophene and Benzene

CompoundAromaticity Index (Relative to Benzene=1)
Benzene1.00
Thiophene~ 0.75 - 0.94 researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the prediction of reaction kinetics and the elucidation of detailed mechanistic pathways.

Electrophilic Aromatic Substitution (SEAr): This is a characteristic reaction of aromatic compounds like thiophene. researchgate.net Computational studies on thiophene and its derivatives consistently show that electrophilic attack is strongly favored at the α-carbon atoms (C2 and C5) over the β-carbon atoms (C3 and C4). researchgate.net This preference is attributed to the greater ability of the sulfur atom to stabilize the positive charge in the intermediate σ-complex (the "onium" intermediate) when the attack occurs at an adjacent position. researchgate.net

For 3-ethyl-2-isopropylthiophene, the situation is more complex due to the substituents:

Electronic Effects: Both alkyl groups are electron-donating, activating the ring towards electrophilic attack.

Steric Effects: The bulky isopropyl group at the C2 position significantly hinders the approach of an electrophile to that site. The ethyl group at C3 provides less steric hindrance.

DFT calculations can model the reaction pathway for an electrophile approaching each of the available ring positions (C4 and C5). By calculating the activation energies (the energy of the transition state relative to the reactants), the regioselectivity can be predicted. It is expected that the C5 position would be the most favored site for electrophilic substitution due to a combination of electronic activation and minimal steric hindrance. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are less common for electron-rich heterocycles like alkylated thiophenes and typically require the presence of strong electron-withdrawing groups on the ring to proceed. nih.govresearchgate.net However, computational studies can still model the hypothetical mechanism. The SNAr mechanism is generally a stepwise process involving the initial addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer adduct), followed by the elimination of a leaving group. nih.govnih.gov DFT calculations can be used to investigate the stability of this intermediate and the energy barrier for its formation, providing insight into why such reactions are generally unfavorable for this class of compounds. researchgate.net

Ring-Opening Reactions: The thiophene ring, despite its aromatic stability, can undergo ring-opening reactions under specific conditions, such as photochemically or in the presence of certain reagents like organolithiums. researchgate.net

Photoinduced Ring-Opening: Computational simulations, including ab initio molecular dynamics (AIMD), can trace the dynamics of photoexcited thiophene derivatives. acs.org Upon UV excitation, the molecule can be promoted to an excited state (typically a 1ππ* state). Nonadiabatic coupling can lead to a different excited state (a 1πσ* state) that is dissociative along a C-S bond, potentially leading to ring-opening. acs.orgrsc.org

Chemically Induced Ring-Opening: The reaction of fused thiophene systems with organolithium reagents has been shown to cause cleavage of the thiophene ring. researchgate.net Computational modeling can help elucidate the mechanism of this nucleophilic attack on the sulfur atom or an adjacent carbon, leading to the breaking of a C-S bond.

Cyclization Reactions: While this article focuses on the properties of pre-formed 3-ethyl-2-isopropylthiophene, computational studies are also vital for understanding its formation. Many modern syntheses of substituted thiophenes involve the cyclization of functionalized acyclic precursors, such as alkynes. mdpi.com Theoretical calculations can model the reaction pathways of these cyclization reactions, for instance, a 5-exo-dig cyclization of a thiol-containing enyne, to determine the transition state structures and activation barriers, thereby optimizing reaction conditions. mdpi.com

Structure-Reactivity Relationship Studies of Thiophene, 3-ethyl-2-isopropyl and its Derivatives

The chemical reactivity of 3-ethyl-2-isopropylthiophene is a direct consequence of its molecular structure. Computational studies provide a quantitative framework for understanding these structure-reactivity relationships. elsevierpure.com

The key structural features influencing reactivity are:

Electron-Rich Aromatic Ring: The electron-donating nature of the two alkyl groups increases the nucleophilicity of the thiophene ring, making it highly susceptible to electrophilic attack. This is reflected in the calculated HOMO (Highest Occupied Molecular Orbital) energy; a higher HOMO energy generally correlates with greater reactivity towards electrophiles. rsc.org

Steric Hindrance: The 2-isopropyl group is sterically demanding. This bulkiness can block or slow down reactions at the C2 position and may influence the conformation of polymers derived from this monomer. acs.org This steric effect is a critical factor in directing the regioselectivity of substitution reactions, favoring the less hindered C5 position.

Sulfur Atom: The sulfur heteroatom is central to the ring's properties. It is the source of electron density for aromaticity and the primary site for stabilizing positive charge in electrophilic substitution intermediates. However, it can also be a site of attack in certain ring-opening reactions. researchgate.net

Computational models can correlate calculated parameters (like orbital energies, atomic charges, and steric descriptors) with experimentally observed reactivity. For instance, in the context of materials science, DFT calculations on oligomers of substituted thiophenes can predict electronic properties like the HOMO-LUMO gap, which is crucial for applications in organic electronics. acs.orgacs.org These studies help in designing novel thiophene derivatives with tailored electronic and physical properties.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data concerning the derivatization and analog development of the chemical compound "this compound" to fulfill the detailed requirements of the requested article. The provided outline necessitates in-depth research findings on conjugation, polymerization, and functionalization strategies that are not documented for this specific molecule in the public domain.

Constructing an article based on the provided stringent outline would require extrapolating from research on other thiophene derivatives. This approach would be speculative and would not adhere to the core requirements of focusing solely on this compound and maintaining scientific accuracy. Therefore, it is not possible to generate the requested article without resorting to hallucination and violating the explicit instructions.

Derivatization and Analog Development Strategies for Thiophene, 3 Ethyl 2 Isopropyl

Design and Synthesis of Thiophene-Based Ligands for Organometallic Catalysis

The functionalization of thiophene (B33073) rings is a cornerstone in the development of advanced ligands for organometallic catalysis. While "Thiophene, 3-ethyl-2-isopropyl" itself is a specific starting block, the strategies for its elaboration into catalytic ligands are representative of broader synthetic methodologies applied to the thiophene family. The design of these ligands hinges on modifying the thiophene core to introduce coordinating atoms (e.g., phosphorus, nitrogen, sulfur) and to tune the steric and electronic properties of the resulting metal complex. These properties are critical in dictating the activity, selectivity, and stability of organometallic catalysts. scbt.com

A primary strategy for derivatizing substituted thiophenes involves selective functionalization of the available positions on the thiophene ring (typically the 4- and 5-positions for a 2,3-disubstituted thiophene). This is often achieved through metallation (e.g., lithiation) followed by quenching with an electrophile, or through halogenation (e.g., bromination) to prepare the molecule for cross-coupling reactions. nih.gov

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for constructing complex thiophene-based molecules and ligands. nih.govrsc.org This reaction typically involves the palladium-catalyzed coupling of a thiophene-boronic acid or ester with an aryl or heteroaryl halide. nih.govacs.org This methodology allows for the efficient installation of thiophene rings into larger π-conjugated systems or for linking the thiophene core to other functional moieties. rsc.org For instance, a brominated derivative of "this compound" could be coupled with a boronic ester-functionalized phosphine (B1218219) or amine to generate a bidentate or monodentate ligand.

The versatility of the thiophene scaffold allows for its incorporation into various classes of ligands, each tailored for specific catalytic applications.

Phosphine Ligands: Thienyl groups can be directly attached to a phosphorus atom to create phosphine ligands. The electron-rich nature of the thiophene ring can enhance the electron-donating ability of the phosphine, which in turn influences the reactivity of the metal center it coordinates to. nih.gov The steric bulk provided by substituents like the ethyl and isopropyl groups can create a specific coordination environment around the metal, influencing the selectivity of catalytic transformations. nih.gov

Chiral Ligands: Chiral ligands incorporating a thiophene unit have been successfully synthesized and applied in asymmetric catalysis. For example, chiral amino alcohols derived from thiophene carbaldehydes have been used to form copper complexes that catalyze enantioselective Henry reactions, yielding β-hydroxy nitroalkanols with high enantioselectivity. mku.edu.tr This demonstrates a pathway where a thiophene aldehyde, potentially synthesized from "this compound," serves as a key precursor to a high-value chiral ligand.

N-Heterocyclic Carbene (NHC) Ligands: While less common than phosphines, thiophene-functionalized NHC ligands are an emerging area. The strong sigma-donating character of NHCs can lead to highly stable and active catalysts. rsc.org

Multidentate Ligands: The thiophene ring can act as a rigid backbone to link multiple donor groups, leading to the formation of chelating ligands. For example, Suzuki-Miyaura coupling has been employed to synthesize macrocycles containing bithiophene or terthiophene units, demonstrating the feasibility of creating complex architectures. researchgate.net

The synthesis of these ligands often involves multi-step sequences. A general approach starting from a substituted thiophene might include:

Halogenation: Introduction of a bromine or iodine atom at a specific position on the thiophene ring to prepare it for cross-coupling. nih.gov

Borylation: Conversion of the halogenated thiophene into a thiophene-boronic acid or its pinacol (B44631) ester, a key intermediate for Suzuki-Miyaura reactions. nih.gov

Cross-Coupling: The palladium-catalyzed reaction with a suitable coupling partner containing the desired coordinating functionality (e.g., a phosphine-substituted aryl halide). researchgate.netacs.org

An example from the literature highlights the synthesis of a bulky phosphine-based ligand (L1) where thienyl groups are attached to the phosphorus core. This ligand, in combination with a palladium(0) source, forms a highly active catalyst system for Suzuki-Miyaura cross-coupling reactions, including the polymerization of thiophene-containing monomers. nih.govnih.gov The presence of the thienyl groups was found to increase interactions with the palladium center and enhance the electron density of the ligand backbone, contributing to the catalyst's high efficiency. nih.gov

The table below summarizes selected examples of thiophene-based ligands and their applications in organometallic catalysis, illustrating the principles discussed.

Ligand Type / NameMetal CenterCatalytic ReactionKey Findings / PerformanceReference
Bulky Phosphine Ligand (L1) with Thienyl GroupsPalladium(0)Suzuki-Miyaura Cross-CouplingEfficient for coupling aryl bromides and unactivated thienyl bromides with thiophene-2-boronic acid pinacol ester. Achieved good to excellent yields with low catalyst loadings. nih.govnih.gov
Chiral Thiolated Amino AlcoholsCopper(II)Asymmetric Henry ReactionCatalyzed the reaction of various aldehydes with nitromethane (B149229) to provide β-hydroxy nitroalkanols with high conversion (up to 92%) and high enantioselectivity (up to 96% ee). mku.edu.tr
2,5-diferrocenyl-3,4-dinitrothiophene derivativesPalladium(0) (in synthesis)Precursor for redox-active organometallic systemsSynthesized via Suzuki-Miyaura coupling to create thiophenes bridged by ferrocenyl units, exploring electronic interactions between organometallic termini. acs.org
Generic Thiophene-based LigandsNickel / PalladiumPolymerization (e.g., Kumada, Stille)Used in the synthesis of regioregular polythiophenes for electronic and optoelectronic applications. Ligand structure influences polymer properties. rsc.org

These examples underscore the strategic importance of the thiophene core in ligand design. By leveraging established synthetic transformations, a seemingly simple scaffold like "this compound" can be elaborated into sophisticated ligands capable of facilitating a wide range of important organometallic catalytic reactions.

Future Directions and Emerging Research Avenues in Thiophene, 3 Ethyl 2 Isopropyl Chemistry

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of substituted thiophenes is increasingly being viewed through the lens of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize more environmentally benign materials. eurekaselect.com Future research concerning Thiophene (B33073), 3-ethyl-2-isopropyl will likely focus on replacing classical, often harsh, synthetic conditions with more sustainable alternatives.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and improved selectivity compared to conventional heating. unito.itrsc.org The application of microwave-assisted protocols for the synthesis of thiophene oligomers and other derivatives has demonstrated its potential for rapid and efficient synthesis, sometimes even in solvent-free conditions. nih.govacs.org This approach could be adapted for the cyclization and substitution reactions required to produce 3-ethyl-2-isopropylthiophene, drastically reducing energy consumption and process time. unito.it

Benign Solvents and Solvent-Free Reactions: A significant portion of chemical waste is generated from volatile organic solvents. Research is actively exploring the use of greener alternatives such as bio-derived solvents like γ-valerolactone (GVL) or deep eutectic solvents. unito.itacs.org Ionic liquids, another class of alternative solvents, are also being investigated for their potential in thiophene synthesis and extraction processes due to their unique properties. rsc.orgacs.orgnih.gov Furthermore, solvent-free reaction conditions, often coupled with microwave assistance or solid-supported catalysts, represent a highly attractive green methodology by eliminating solvent waste entirely. nih.govacs.org

Atom Economy and Catalytic Efficiency: Future synthetic strategies will prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This involves a shift towards catalytic processes that can operate at very low loadings, are recyclable, and avoid the use of stoichiometric reagents that generate significant waste. organic-chemistry.org Metal-free reactions, for instance, using elemental sulfur in innovative ways, are also gaining traction as a sustainable strategy. organic-chemistry.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Alkylthiophene Synthesis
ParameterConventional Method (e.g., Classical Paal-Knorr)Green Approach (e.g., Microwave-Assisted, Solvent-Free)
Energy Source External oil bath heatingMicrowave dielectric heating
Reaction Time Hours to daysMinutes nih.gov
Solvent High-boiling, often toxic organic solventsBio-derived solvents (GVL), ionic liquids, or solvent-free unito.itacs.org
Waste Generation High (solvent, byproducts from stoichiometric reagents)Low (minimal to no solvent waste, catalytic reagents)
Yield VariableOften improved unito.it

Exploration of Novel Catalytic Transformations for Enhanced Functionalization

Once the 3-ethyl-2-isopropylthiophene core is synthesized, the next frontier lies in its precise and efficient functionalization. The C-H bonds on the thiophene ring, particularly at the C4 and C5 positions, are targets for late-stage modification. Novel catalytic methods are emerging that allow for direct C-H activation, avoiding the need for pre-functionalized starting materials and thus shortening synthetic sequences.

Promising research directions include:

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This powerful strategy, also known as the Catellani reaction, enables the direct vicinal difunctionalization of aromatic rings. For 3-ethyl-2-isopropylthiophene, this would allow for the simultaneous and regioselective introduction of two different functional groups at the C4 and C5 positions. nih.govacs.org This method can rapidly increase molecular complexity and build highly substituted thiophenes that are difficult to access through traditional means. nih.gov

Direct C-H Arylation and Alkenylation: Palladium-catalyzed direct C-H arylation has become a cornerstone of modern organic synthesis. mdpi.com Future work will focus on developing catalysts that can selectively target the C4 or C5 positions of the 2,3-disubstituted thiophene ring. mdpi.comnih.gov Understanding the mechanistic origin of ligand-controlled regioselectivity is crucial for achieving this goal. nih.gov Thioether ligands, for example, have been shown to promote C-H alkenylation with high efficiency under mild conditions. princeton.edu

Asymmetric Catalysis: The development of chiral thiophene derivatives is of significant interest for applications in materials science and pharmaceuticals. rsc.org Emerging strategies in asymmetric catalysis are enabling the enantioselective functionalization of thiophenes. rsc.orgrsc.org This could involve the dearomatization of the thiophene ring to create chiral spiranes or the atroposelective synthesis of benzothiophene (B83047) derivatives. rsc.orgrsc.org Applying these concepts to 3-ethyl-2-isopropylthiophene could lead to novel chiral building blocks.

Table 2: Potential Novel Catalytic Functionalizations of Thiophene, 3-ethyl-2-isopropyl
Reaction TypeTarget Position(s)Catalytic System ExamplePotential Outcome
Vicinal DifunctionalizationC4 and C5Palladium/Norbornene (Pd/NBE) nih.govacs.orgSimultaneous introduction of aryl and alkyl groups
Direct C-H ArylationC5Pd(OAc)₂ with specific phosphine (B1218219) ligand nih.govAttachment of a phenyl or other aryl group
Asymmetric DearomatizationThiophene RingChiral Brønsted base catalyst rsc.orgFormation of a chiral spirocyclic compound
C-H AlkenylationC4 or C5(Thioether)Pd catalyst princeton.eduIntroduction of a vinyl group for further modification

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. mtak.huspringerprofessional.de Flow chemistry offers enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. mtak.huuc.pt For the synthesis and derivatization of 3-ethyl-2-isopropylthiophene, these technologies open avenues for rapid reaction optimization and library synthesis.

Future integration will likely involve:

Multi-step Flow Synthesis: The modular nature of flow chemistry systems allows for the coupling of multiple reaction steps without isolating intermediates. uc.pt A hypothetical flow process could start with the initial thiophene ring formation, followed by in-line purification, and then subsequent C-H functionalization in a second reactor module. This "telescoping" of reactions significantly improves efficiency and reduces manual handling. uc.pt

High-Throughput Experimentation: By automating the process, flow systems can be used for high-throughput screening of reaction conditions. Different catalysts, ligands, solvents, and temperatures can be rapidly evaluated to find the optimal parameters for synthesizing or functionalizing 3-ethyl-2-isopropylthiophene.

Access to Unstable Intermediates and Hazardous Reagents: Flow chemistry allows for the safe in-situ generation and immediate use of reactive or hazardous intermediates, as only small volumes are present in the reactor at any given time. mtak.hu This could enable the use of more reactive chemistries for the functionalization of the thiophene ring that would be too dangerous to perform on a large scale in a batch reactor.

Table 3: Illustrative Multi-Step Flow Synthesis Protocol
ModuleOperationKey ParametersPurpose
Module 1: Reagent FeedSyringe/HPLC pumpsFlow Rate (e.g., 0.1-1.0 mL/min)Precise delivery of starting materials
Module 2: Ring FormationHeated Microreactor Coil (e.g., PFA tubing)Temperature (e.g., 150-250°C), Residence Time (e.g., 5-20 min)Synthesis of the 3-ethyl-2-isopropylthiophene core
Module 3: In-line PurificationScavenger resin cartridgeFlow throughRemoval of unreacted reagents/byproducts
Module 4: C-H FunctionalizationSecond Heated MicroreactorTemperature, Residence Time, Catalyst feedIntroduction of new functional groups at C4/C5
Module 5: CollectionAutomated fraction collectorTime-based collectionLibrary generation of derivatized products

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Studies

A deeper understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The development of advanced spectroscopic techniques and probes allows chemists to monitor reactions in real-time (in-situ), providing a window into the dynamic processes occurring in the reaction vessel. This is a significant step beyond traditional methods that rely on analyzing quenched samples.

Key future developments in this area include:

Real-Time Spectroscopic Analysis: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction setups (both batch and flow). This allows for the continuous monitoring of the concentrations of reactants, intermediates, and products, providing detailed kinetic data.

Mechanistic Elucidation: By identifying transient intermediates that may not be observable through conventional analysis, in-situ monitoring provides invaluable data for elucidating reaction pathways. For the catalytic functionalization of 3-ethyl-2-isopropylthiophene, this could help differentiate between proposed mechanisms like concerted metalation-deprotonation (CMD) and Heck-type pathways in C-H activation. nih.govnih.gov

Development of Specific Probes: While direct spectroscopic measurement is powerful, the development of molecular probes that change their spectroscopic signal (e.g., fluorescence) upon reacting with a specific species of interest can provide highly sensitive and selective detection. This could be applied to monitor the formation of specific byproducts or to quantify catalyst activity in real-time.

Table 4: Application of Advanced Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation GainedApplication in Thiophene Chemistry
In-Situ FTIR/Raman Changes in vibrational modes, functional group conversion, reaction kineticsMonitoring the formation of the thiophene ring or the progress of a C-H functionalization reaction
Process NMR Detailed structural information, quantification of all species, identification of intermediatesElucidating the regioselectivity of a substitution reaction, studying catalyst speciation
UV-Vis Spectroscopy Changes in conjugation, monitoring colored intermediates or productsStudying the formation of π-conjugated systems derived from thiophene
Fluorescence Probes Highly sensitive detection of specific analytes or reaction eventsDetecting trace impurities or monitoring the completion of a reaction with high precision

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-ethyl-2-isopropylthiophene, and how can reaction conditions (e.g., solvent, catalyst) be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization or functionalization of thiophene precursors. For example, tetrachloromonospirophosphazene derivatives can be reacted with carbazolyldiamines in THF under inert conditions, with triethylamine as a base to neutralize HCl byproducts . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products. Optimizing solvent polarity (e.g., THF vs. DMF) and reaction time (e.g., 3 days at room temperature) can improve yields .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 3-ethyl-2-isopropylthiophene derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., ethyl and isopropyl groups at C3 and C2). Infrared (IR) spectroscopy identifies functional groups like C-S bonds (600–800 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) ensures compound homogeneity . For crystallographic validation, X-ray diffraction (single-crystal) or computational geometry optimization (MP2/6-311G**) aligns with experimental bond distances (e.g., C–S bond: ~1.71 Å) .

Q. How can researchers ensure reproducibility in synthesizing thiophene-based polymers for electronic applications?

  • Methodological Answer : Controlled polymerization techniques, such as layer-by-layer deposition of thiophene monomers, are critical. For example, initial thiophene layers can be polymerized with benzene or thiophene chains using siloxane insulators to enhance charge mobility in thin-film transistors (TFTs). Standardized protocols for substrate preparation (e.g., silicon oxide surfaces) and in-situ monitoring (e.g., cyclic voltammetry) reduce batch variability .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, MP2) are effective in predicting the electronic properties of 3-ethyl-2-isopropylthiophene derivatives, and how do they compare to experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts HOMO-LUMO gaps and charge transport properties. For instance, MP2/6-311G** calculations accurately reproduce experimental C–S bond distances (deviation <0.02 Å) and electronic spectra . However, discrepancies may arise in polar solvents due to solvation effects, necessitating hybrid QM/MM simulations for aqueous environments .

Q. How can contradictions in catalytic efficiency data for thiophene functionalization be resolved?

  • Methodological Answer : Contradictions often stem from variations in catalytic systems (e.g., TiO₂/SiO₂ vs. zeolites). Systematic studies comparing turnover frequency (TOF) under identical conditions (temperature, solvent, substrate ratio) are critical. For example, TiO₂/SiO₂ catalysts show higher activity in oxidative desulfurization due to acidic sites, but their stability in polar aprotic solvents requires further validation . Meta-analyses of published kinetic data (e.g., Arrhenius plots) can identify outliers and refine mechanistic models .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of 3-ethyl-2-isopropylthiophene in drug design?

  • Methodological Answer : SAR studies should combine synthetic modification (e.g., replacing ethyl with bulkier alkyl groups) with bioactivity assays. For example, HCV NS5B polymerase inhibition can be tested via enzyme-linked immunosorbent assays (ELISA), while mitochondrial targeting is evaluated using fluorescent probes . Multivariate analysis (e.g., PCA) correlates substituent electronic effects (Hammett σ constants) with biological activity .

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